molecular formula C25H22O5 B2661074 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one CAS No. 859138-24-2

3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2661074
CAS No.: 859138-24-2
M. Wt: 402.446
InChI Key: XQQCMODAEUSHNT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-methylbenzyloxy group at position 5. This compound serves as a key intermediate in the synthesis of bioactive derivatives, particularly antiviral agents. For example, it is used to generate 3-amino-2-hydroxypropoxyisoflavone derivatives via epoxide ring-opening reactions with amines, yielding compounds with potent anti-hepatitis C virus (HCV) activity . Its structural features, including methoxy and aryloxy substituents, contribute to its role in modulating biological interactions and pharmacokinetic properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-6-4-5-7-18(16)14-29-19-9-10-20-23(13-19)30-15-21(25(20)26)17-8-11-22(27-2)24(12-17)28-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQCMODAEUSHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methylphenol in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with potentially enhanced or modified properties.

Scientific Research Applications

Anticancer Activity

Flavonoids, including 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one, have been studied for their anticancer properties. Research indicates that flavonoids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study:
    A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved the modulation of signaling pathways associated with apoptosis (e.g., caspase activation) and cell cycle regulation .

Anti-inflammatory Effects

The compound has shown promise in mitigating inflammatory responses. Flavonoids are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory process.

  • Case Study:
    A review highlighted that derivatives of flavonoids with methoxy substitutions displayed enhanced anti-inflammatory activity in animal models. The study noted a reduction in edema and inflammatory markers following treatment with these compounds .

Antimicrobial Properties

Research suggests that this compound may possess antimicrobial activities against various pathogens. The structural features of flavonoids contribute to their ability to disrupt microbial cell membranes.

  • Case Study:
    An investigation into the antibacterial efficacy of flavonoid derivatives revealed that certain compounds were effective against Gram-positive and Gram-negative bacteria, showing potential as natural antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferationJournal of Medicinal Chemistry
Anti-inflammatoryInhibits COX/LOX enzymes; reduces cytokine levelsReview on Flavonoids
AntimicrobialDisrupts microbial membranesAntibacterial Study

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name Substituents Key Activities Reference
Target Compound 3-(3,4-dimethoxyphenyl), 7-[(2-methylphenyl)methoxy] Intermediate for anti-HCV agents
7-Methoxy analog () 3-(3,4-dimethoxyphenyl), 7-methoxy Antiproliferative (MCF-7 cells)
6b () 3-(3,4-dimethoxyphenyl), 7-amino-hydroxypropoxy Anti-HCV (EC50 = 6.53 μM)
3m () 3-(3,4-dimethoxyphenyl), isoxazole-methoxy α-Amylase inhibition (antidiabetic)
Triazole-bridged dimer () Triazole-linked chromenones Antiproliferative (synthetic dimers)
3k () Chloro, trifluoromethyl, isoxazole α-Amylase inhibition (IC50 = 8.2 μM)

Key Observations:

Position 3 Substituents: The 3,4-dimethoxyphenyl group is conserved in many analogs (e.g., ). Methoxy groups at this position enhance electron-donating effects, stabilizing the chromenone core and influencing receptor binding .

Biological Activity vs. Substituent Flexibility :

  • Bulky groups at position 7 (e.g., 2-methylbenzyloxy in the target compound) may limit rotational freedom but improve binding specificity.
  • Smaller groups (e.g., methoxy in ) favor broader distribution but lower target affinity .

Functional Additions: Amino-hydroxypropoxy chains () introduce hydrogen-bonding sites, critical for antiviral activity. Halogenation (e.g., chloro in ) and trifluoromethyl groups enhance metabolic stability and enzyme inhibition .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one , also known as NSC-605905 , is a member of the chromenone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18O5
  • Molecular Weight : 326.3 g/mol
  • IUPAC Name : 3-(3,4-dimethoxyphenyl)-7-methoxy-2-methylchromen-4-one
  • Chemical Structure :
SMILES CC1 C C O C2 C O1 C C C C2 OC C3 CC C C C3 OC OC\text{SMILES CC1 C C O C2 C O1 C C C C2 OC C3 CC C C C3 OC OC}

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that derivatives similar to NSC-605905 can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants like superoxide dismutase and catalase .

Anticancer Properties

Several studies have evaluated the anticancer potential of chromenone derivatives. For instance, compounds structurally related to NSC-605905 have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. A notable study reported an IC50 value of 10.4 μM against MCF-7 cells for a similar derivative, indicating potent anticancer activity .

Enzyme Inhibition

Chromones are known to inhibit various enzymes linked to inflammatory processes and cancer progression. For example, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammatory responses and tumorigenesis. The inhibition of these enzymes by NSC-605905 could contribute to its anti-inflammatory and anticancer effects .

Case Studies

  • Study on Cytotoxicity :
    • A study conducted by researchers evaluated the cytotoxic effects of several chromenone derivatives on cancer cell lines.
    • Results indicated that compounds with methoxy substitutions exhibited enhanced activity against MCF-7 cells, with some derivatives showing IC50 values below 15 μM .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of NSC-605905 to various protein targets involved in cancer progression.
    • The results suggested strong binding interactions with COX-2 and LOX enzymes, supporting the observed biological activities in vitro .

Table of Biological Activities

Activity TypeEffectiveness (IC50 μM)Reference
AntioxidantNot specified
Cytotoxic (MCF-7)10.4
COX InhibitionModerate
LOX InhibitionModerate

Q & A

Q. Optimization Tips :

  • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 95% yield achieved via microwave irradiation in ) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc) enhances purity.

Table 1 : Comparative Synthesis Routes

MethodCatalyst/ConditionsYield (%)Reference
Conventional CyclizationH₂SO₄, reflux78
Microwave-AssistedI₂/DMSO, 100°C95

How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question
Methodological Answer :
A combination of 1H/13C NMR, FTIR, and HRMS is critical:

  • 1H NMR : Key signals include the chromen-4-one carbonyl proton (δ ~8.2 ppm, dd), aromatic protons from dimethoxyphenyl (δ ~6.3–7.7 ppm), and methoxy groups (δ ~3.8–4.0 ppm) .
  • 13C NMR : Confirm the chromen-4-one carbonyl (δ ~177 ppm) and aromatic carbons (δ ~113–156 ppm) .
  • FTIR : Detect carbonyl stretching (~1647 cm⁻¹) and methoxy C-O bonds (~1246 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 147.1450; observed: 147.1368) .

Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.

What strategies are effective in resolving discrepancies in NMR spectral data for chromen-4-one derivatives?

Advanced Research Question
Methodological Answer :
Discrepancies often arise from substituent positioning, solvent effects, or dynamic exchange. Strategies include:

  • Variable Temperature NMR : Identify rotamers or conformational changes (e.g., methoxy group rotation) .
  • Deuteration Experiments : Replace exchangeable protons (e.g., -OH) to simplify splitting patterns .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 7-methoxy derivatives in and ) .

Example : In , the 1H NMR signal at δ 8.23 ppm (dd, J=8 Hz) was assigned to the chromen-4-one proton, while reports δ 8.4 ppm for analogous protons due to solvent polarity differences (CDCl₃ vs. DMSO-d₆) .

How can X-ray crystallography be utilized to confirm the molecular conformation of this compound?

Advanced Research Question
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry:

  • Crystallization : Grow crystals via slow evaporation (e.g., ethanol/water mixture) .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
  • Analysis : Refine structures using SHELXL-97; validate with R-factor (<0.05) and data-to-parameter ratio (>15:1) .

Q. Key Observations :

  • Planarity of the chromen-4-one core.
  • Dihedral angles between aromatic rings (e.g., 3,4-dimethoxyphenyl vs. 2-methylbenzyl groups) .

What in silico methods are suitable for predicting the biological activity of this flavone derivative?

Advanced Research Question
Methodological Answer :
Molecular Docking and QSAR :

  • Target Selection : Prioritize proteins linked to flavone bioactivity (e.g., COX-2, topoisomerases) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Validation : Compare predicted activity with experimental assays (e.g., antimicrobial or antioxidant tests in ) .

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